molecular formula C15H16N2O4S B2411350 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 1705746-46-8

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No. B2411350
CAS RN: 1705746-46-8
M. Wt: 320.36
InChI Key: DNIBOUPTHDXJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, also known as DBS, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DBS is a sulfonamide derivative that contains a pyridine ring and a benzofuran moiety. It has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isozymes, specifically hCA I and II. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and are present in almost all living organisms. The derivatives showed activity in the nanomolar range, indicating their potential as carbonic anhydrase inhibitors for therapeutic applications (Gokcen et al., 2016).

Binding Studies

Another research application involves using sulfonamide derivatives as fluorescent probes to study the binding of compounds to proteins such as bovine serum albumin. This method provides a rapid and sensitive means of determining the nature and strength of binding interactions, potentially useful in drug discovery and molecular biology (Jun et al., 1971).

Antimicrobial Activity

Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and shown to possess antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli. These compounds also exhibited antiproliferative activity against breast carcinoma cell lines, highlighting their potential in developing new antimicrobial and anticancer agents (Poręba et al., 2015).

Inhibition of Tumor-associated Isozymes

Research has also focused on designing sulfonamide derivatives as selective inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These compounds offer a promising approach for targeted cancer therapy, emphasizing the need for selective inhibition of tumor-associated enzymes without affecting the physiological function of other isozymes (Casey et al., 2004).

Anticancer and Antimicrobial Agents

The synthesis of pyridin-N-ethyl-N-methylbenzenesulfonamides has been explored, with these novel compounds evaluated for their anticancer and antimicrobial activities. They have shown promising results against cancer cell lines and bacterial strains, indicating their potential as dual-function agents in medical applications (Debbabi et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-14(11-3-4-15-12(8-11)5-7-21-15)10-17-22(19,20)13-2-1-6-16-9-13/h1-4,6,8-9,14,17-18H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIBOUPTHDXJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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